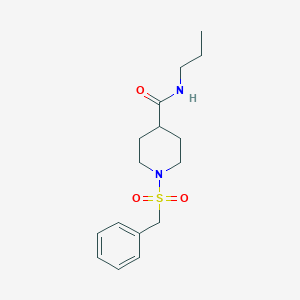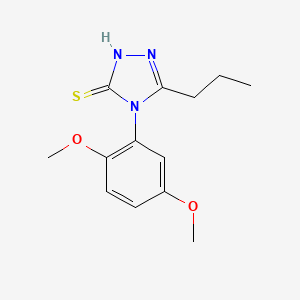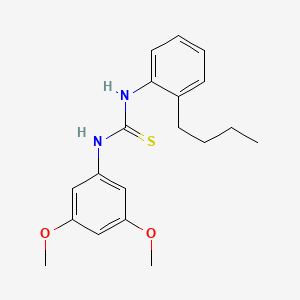
N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide
描述
N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the well-known drug, fenamates, which are commonly used as anti-inflammatory and analgesic agents. In
科学研究应用
N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has been found to have potential applications in various scientific fields, including pharmacology, neuroscience, and cancer research. In pharmacology, N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to exhibit anti-inflammatory and analgesic properties, similar to other fenamates. In neuroscience, N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has been found to modulate the activity of ion channels, which play a crucial role in the transmission of nerve impulses. In cancer research, N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
作用机制
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide involves the modulation of ion channels, specifically the voltage-gated sodium channels and the transient receptor potential (TRP) channels. N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has been found to block the activity of these channels, which results in the inhibition of nerve impulses and the reduction of pain and inflammation. Additionally, N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide are largely dependent on its mechanism of action. In pharmacology, N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has been found to reduce pain and inflammation by inhibiting the activity of ion channels. In neuroscience, N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to modulate the activity of ion channels, which can affect the transmission of nerve impulses. In cancer research, N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has been found to induce apoptosis in cancer cells, which can lead to the reduction of tumor growth.
实验室实验的优点和局限性
N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has several advantages for lab experiments, including its high purity and yield. Additionally, N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to be stable under various conditions, making it suitable for long-term experiments. However, N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several future directions for N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide research, including its potential applications in drug development and cancer therapy. Additionally, N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide could be used as a tool to study ion channels and their role in various physiological processes. Further research is needed to fully understand the potential of N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide and its applications in various fields.
Conclusion
In conclusion, N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has been found to exhibit anti-inflammatory and analgesic properties, modulate the activity of ion channels, and induce apoptosis in cancer cells. N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide has several advantages for lab experiments, including its high purity and yield, but also has some limitations, including its potential toxicity. There are several future directions for N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide research, including its potential applications in drug development and cancer therapy.
属性
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-4-(3-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-13-5-3-6-15(11-13)25-10-4-7-18(21)19-16-12-14(20(22)23)8-9-17(16)24-2/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTCKFNBZCNMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4732940.png)

![N-(5-chloro-2-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4732950.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4732958.png)
![N-[(allylamino)carbonothioyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4732962.png)
![3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4732972.png)


![5-{3,5-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4732986.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4732992.png)


![methyl 7-cyclopropyl-3-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4733021.png)
